GlyT2 Inhibition: 6.7‑Fold Potency Gain over Non‑Fluorinated Parent
In a recombinant human GlyT2 uptake assay using [³H]glycine in transfected HEK293 cells, 2‑(2,5‑difluorophenyl)‑2‑(methylamino)acetic acid achieved an IC₅₀ of 330 nM [1]. Under the same assay system, the non‑fluorinated analog N‑Me‑DL‑phenylglycine yielded an IC₅₀ of 2,200 nM [2]. The 2,5‑difluoro substitution thus confers a 6.7‑fold improvement in inhibitory activity.
| Evidence Dimension | GlyT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 330 nM |
| Comparator Or Baseline | N‑Me‑DL‑phenylglycine (CAS 74641‑60‑4): 2,200 nM |
| Quantified Difference | 6.7‑fold greater potency for the 2,5‑difluoro congener |
| Conditions | Recombinant human GlyT2 expressed in HEK293 cells; [³H]glycine uptake; 2 h incubation |
Why This Matters
For GlyT2‑targeted drug discovery programs, the 6.7‑fold potency advantage establishes the 2,5‑difluorophenyl congener as the preferred scaffold starting point, with the activity shift traceable to the electron‑withdrawing fluorine atoms.
- [1] BindingDB BDBM50023927 (CHEMBL3325504): IC₅₀ = 330 nM for 2‑(2,5‑difluorophenyl)‑2‑(methylamino)acetic acid on human GlyT2. View Source
- [2] BindingDB BDBM50024115 (CHEMBL3325491): IC₅₀ = 2,200 nM for N‑Me‑DL‑phenylglycine on human GlyT2. View Source
